Superior In Vivo Potency in Rat Passive Cutaneous Anaphylaxis Model Compared to Disodium Cromoglycate
Lodoxamide tromethamine (LT), the active form of lodoxamide ethyl, exhibits dramatically higher in vivo potency than its direct analog disodium cromoglycate (DSCG). In a rat passive cutaneous anaphylaxis (PCA) model, LT demonstrated an ID50 of 0.001 mg/kg, which is 2,500-fold lower (i.e., more potent) than that required for DSCG [1].
| Evidence Dimension | In vivo anti-allergic potency |
|---|---|
| Target Compound Data | ID50 = 0.001 mg/kg |
| Comparator Or Baseline | Disodium Cromoglycate (DSCG) |
| Quantified Difference | 2,500x more active |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model |
Why This Matters
This 2,500-fold potency difference is a critical factor for dose selection in animal models and highlights a significant advantage in target engagement for research focused on mast cell-mediated hypersensitivity.
- [1] Johnson HG, Sheridan AQ. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma. Agents Actions. 1986;18(3-4):301-5. View Source
